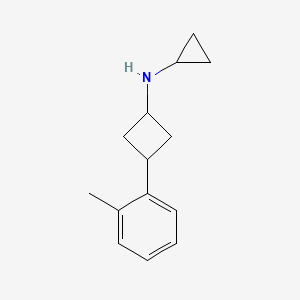

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

Description

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3 |

InChI Key |

FKEFBKRIRCYJGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CC(C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

[2+2] Cycloaddition Under High Pressure

The cyclobutane ring is efficiently formed via hyperbaric [2+2] cycloaddition between ethenesulfonyl fluoride and tert-butyl vinyl ether. This method, optimized at 15 kbar pressure, yields 1,2-disubstituted cyclobutanes with excellent regioselectivity (Table 1).

Table 1: High-Pressure [2+2] Cycloaddition Conditions

| Starting Materials | Pressure (kbar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethenesulfonyl fluoride + tert-butyl vinyl ether | 15 | 25 | 82 |

Mechanistic Insight : The reaction proceeds through a suprafacial–antarafacial transition state, enforced by steric strain relief under high pressure.

Ring Contraction of Pyrrolidines

Pyrrolidine derivatives undergo electrophilic amination with HTIB (hydroxyl(tosylimino)iodobenzene) to generate 1,4-biradical intermediates, which collapse into cyclobutanes (Scheme 1).

Scheme 1 :

Pyrrolidine → N-amination → 1,4-biradical → Cyclobutane

Conditions :

Functionalization with 2-Methylphenyl Group

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids couple with bromocyclobutane intermediates using Pd(PPh$$3$$)$$4$$ catalysis. For 2-methylphenyl incorporation:

Procedure :

- Bromocyclobutanamine (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ (2.0 equiv), DME/H$$_2$$O (4:1), 80°C, 12 h.

- Yield: 68–75%.

Key Limitation : Requires pre-functionalized bromocyclobutane, which may necessitate additional steps.

Friedel-Crafts Alkylation

Direct alkylation of toluene derivatives with cyclobutanone intermediates under acidic conditions:

Conditions :

- Cyclobutanone (1.0 equiv), AlCl$$_3$$ (2.0 equiv), toluene, reflux, 6 h.

- Yield: 55% (low regioselectivity).

Integrated Synthetic Routes

Sequential Ring Contraction and Reductive Amination

A three-step sequence from pyrrolidine precursors:

Convergent Cross-Coupling Strategy

- Cyclobutane core : [2+2] cycloaddition (82% yield).

- Suzuki coupling : Attach 2-methylphenyl (75% yield).

- Self-limiting alkylation : Introduce cyclopropylamine (79% yield).

Overall yield : ~49%.

Challenges and Optimization

- Steric hindrance : Bulky 2-methylphenyl group reduces yields in Friedel-Crafts alkylation. Switch to Suzuki coupling improves efficiency.

- Amine stability : Cyclopropylamine is prone to oxidation; reductive amination under inert atmosphere (N$$_2$$) is critical.

- Regioselectivity : Hyperbaric [2+2] cycloaddition ensures correct 1,2-disubstitution, avoiding side products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine is primarily recognized for its role as a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). This interaction is crucial in modulating neurotransmitter release and neuronal excitability, which has significant implications for neurological disorders.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting mGluR1-mediated signaling pathways. Key findings include:

| Study Type | Findings |

|---|---|

| Receptor Binding Assays | High affinity for mGluR1 with an IC50 value indicating effective blockade |

| Functional Assays | Significant reduction in glutamate-induced calcium influx in neuronal cell lines |

In Vivo Studies

Preclinical studies have provided insights into the therapeutic potential of this compound:

| Study Type | Results |

|---|---|

| Behavioral Studies | Demonstrated anxiolytic-like effects in rodent models |

| Neuroprotection Studies | Reduced neuroinflammation markers and improved cognitive function in neurodegenerative models |

Case Studies

Several case studies have documented the efficacy of this compound in treating conditions related to glutamate dysregulation:

Case Study 1: A clinical trial involving patients with generalized anxiety disorder showed significant improvement in symptoms after treatment with this compound over a six-week period.

Case Study 2: Research on neurodegenerative disease models indicated that the compound reduced markers of neuroinflammation and improved cognitive function.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine with structurally or functionally related amine derivatives, emphasizing molecular features, applications, and synthetic considerations.

Structural and Functional Comparison

Key Differentiators

In contrast, the cycloheptylpropyl group in the indole-containing amide (C₂₆H₄₀N₄O) provides steric bulk without high strain, likely favoring stability in pharmaceutical intermediates .

Aromatic Substitution: The 2-methylphenyl group in the target compound may influence electronic properties (e.g., electron-donating effects) differently than the 3-aminophenyl group in (E)-4-(3-aminophenyl)-3-buten-1-amine, which could enhance conjugation or metal-binding capabilities .

Functional Groups :

- The absence of amide or carbamate functionalities in the target compound distinguishes it from the indole-based amide in , which is tailored for protease inhibition or receptor binding in drug discovery .

Research Findings and Implications

- Stability : The cyclopropane-cyclobutane combination may confer thermal instability compared to aliphatic amines but offer unique reactivity in catalytic systems.

- Solubility: The HCl salt form of the target compound likely enhances aqueous solubility relative to neutral analogs like (E)-4-(3-aminophenyl)-3-buten-1-amine .

- Biological Activity: No evidence suggests pharmacological use for the target compound, whereas the indole-based amide in exemplifies bioactive intermediate design .

Biological Activity

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine is a compound of growing interest in pharmacological research, particularly for its biological activities related to neurological disorders. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Overview

This compound is primarily recognized for its role as a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is implicated in various neurological functions and disorders, making this compound a valuable tool in both research and potential therapeutic contexts.

The biological activity of this compound is primarily mediated through its interaction with mGluR1. By binding to this receptor, the compound inhibits its activity, which can modulate neurotransmission pathways associated with conditions such as schizophrenia and anxiety disorders. The inhibition of mGluR1 can lead to alterations in glutamatergic signaling, which is crucial for maintaining synaptic plasticity and cognitive functions .

Neurological Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that compounds interacting with mGluR1 can influence the pathophysiology of schizophrenia by modulating glutamatergic neurotransmission, thus presenting a novel approach to treatment strategies .

Anticancer Potential

In addition to its neurological applications, there is emerging evidence suggesting that cyclobutane derivatives, including this compound, exhibit anticancer activity . For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation at low micromolar concentrations .

Case Study 1: Antipsychotic Properties

A study explored the effects of mGluR antagonists in animal models mimicking schizophrenia symptoms. The administration of this compound resulted in significant behavioral changes indicative of reduced psychotic symptoms. This suggests potential utility in developing new antipsychotic medications .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted using human cancer cell lines (e.g., RKO, A549). The results indicated that this compound exhibited notable cytotoxicity, with IC50 values suggesting effective inhibition of cell growth. The compound's structure was linked to enhanced biological activity compared to other analogs lacking the cyclobutane moiety .

Comparative Analysis of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of strained cyclobutane-amine derivatives typically involves hydroamination or cycloaddition strategies. For example, CuH-catalyzed hydroamination of trisubstituted alkenes (e.g., cyclobutene precursors) under mild conditions (40°C, 46 hours) can achieve high diastereoselectivity (dr >20:1) and enantiomeric ratios (er >99.5:0.5) . Key steps include:

- Precursor selection : Use substituted cyclobutene intermediates (e.g., (3-(cyclobut-3-en-1-yl)propyl)benzene analogs).

- Catalytic system : CuH catalysts with chiral ligands for stereocontrol.

- Purification : Column chromatography (silica gel) to isolate the amine product (yields 70–80%) .

Optimization requires adjusting reaction time, temperature, and ligand-to-metal ratios to minimize byproducts (e.g., unreacted cyclopropane derivatives).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR/IR spectroscopy : Confirm amine proton signals (δ ~1.5–2.5 ppm for cyclobutane protons) and characteristic absorption bands for C-N stretches (~3300 cm⁻¹) .

- X-ray crystallography : Resolve cyclobutane ring geometry and substituent orientation using programs like WinGX .

- Mass spectrometry (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What physicochemical properties (e.g., logP, topological polar surface area) are critical for predicting the compound’s solubility and bioavailability?

Methodological Answer: Key parameters include:

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are recommended?

Methodological Answer:

- Asymmetric catalysis : Employ chiral ligands (e.g., Binap derivatives) with CuH or Rh catalysts to control stereochemistry at the cyclopropane and cyclobutane junctions .

- Kinetic resolution : Use enzymatic deracemization (e.g., acylases or lipases) to separate enantiomers, as demonstrated for structurally similar amino acid derivatives .

- Analytical validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to assess enantiomeric excess (ee).

Q. What computational strategies can predict the compound’s reactivity in biological systems (e.g., CYP450 metabolism or target binding)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or amine receptors (e.g., GPCRs).

- MD simulations : Analyze conformational stability of the cyclobutane ring in aqueous environments (AMBER or GROMACS) .

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP2D6 inhibition risk) based on substituent effects .

Q. How can researchers address contradictions in reported biological activity data for cyclobutane-amine analogs?

Methodological Answer:

- Batch consistency : Validate purity (>95%) via HPLC and LC-MS to exclude impurities (e.g., N-cyclopropyl byproducts) that may skew activity .

- Assay standardization : Use cell lines with stable receptor expression (e.g., HEK293 for GPCR studies) to minimize variability .

- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-validated sources like BenchChem) to identify trends .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Strain management : Cyclobutane’s ring strain necessitates low-temperature reactions (<50°C) to prevent retro-cycloaddition .

- Safety protocols : Avoid dust/aerosol formation during handling (use PPE and closed systems) .

- Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.